D-fructofuranuronate
Description
D-Fructofuranuronate (C₆H₉O₇, molecular weight 193.13 g/mol) is a uronic acid characterized by a furanose ring structure (five-membered ring) with a carboxylic acid group at the C6 position. It is classified as a monocarboxylic acid and plays a role in metabolic pathways, particularly in Trypanosoma brucei, where it participates in transport processes from extracellular spaces to the cytosol . The compound exhibits a standard Gibbs free energy of formation (ΔfG'°) of -261.4 kcal/mol, reflecting its thermodynamic stability under biological conditions . Its synthesis involves phospholipase-mediated hydrolysis of phosphatidylcholine or triglyceride degradation, yielding carboxylate intermediates .
Properties
Molecular Formula |
C6H9O7- |
|---|---|
Molecular Weight |
193.13 g/mol |
IUPAC Name |
(2S,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolane-2-carboxylate |
InChI |
InChI=1S/C6H10O7/c7-1-6(12)4(9)2(8)3(13-6)5(10)11/h2-4,7-9,12H,1H2,(H,10,11)/p-1/t2-,3+,4+,6?/m1/s1 |
InChI Key |
PTCIWUZVDIQTOW-XDJBDKDSSA-M |
Isomeric SMILES |
C(C1([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)O)O)O |
Canonical SMILES |
C(C1(C(C(C(O1)C(=O)[O-])O)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
D-Fructofuranuronate is distinguished from other uronic acids by its furanose ring, which contrasts with the pyranose (six-membered ring) structure of compounds like D-glucuronate and D-galacturonate. Key comparisons include:
Thermodynamic and Physical Properties
- This compound : ΔfG'° = -261.4 kcal/mol; pKa ~3.5 (carboxylic acid) .
- D-Glucuronate: Higher molecular weight (194.14 g/mol) due to pyranose structure; pKa ~3.2 .
- D-Galacturonate : Similar molecular weight to D-glucuronate but distinct stereochemistry at C4 .
Key Research Findings
Ring Size and Reactivity: The furanose ring of this compound introduces steric strain, making it more reactive in nucleophilic substitutions compared to pyranose-based uronic acids .
Metabolic Specificity : Enzymes in T. brucei selectively process this compound, highlighting its unique role in parasite biochemistry .
Synthetic Utility: Sulfonation of this compound derivatives improves solubility and bioavailability, a strategy less effective with D-glucuronate due to its rigid pyranose structure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
